molecular formula C15H11FN2O4S B2748703 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 303064-34-8

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2748703
CAS No.: 303064-34-8
M. Wt: 334.32
InChI Key: ZRLMQJNXURLDKN-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide is an N-substituted saccharin derivative developed as a key intermediate for pharmaceutical research and biological evaluation. This compound is of significant interest in medicinal chemistry due to the established bioactivity of the sultam scaffold. Structurally related N-substituted saccharins have demonstrated a broad spectrum of pharmacological activities in scientific studies, including potent anti-inflammatory effects through the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α . The mechanism of action for this class of compounds is associated with selective inhibition of the cyclooxygenase COX-1 enzyme; molecular docking studies of analogous structures reveal high binding affinities and favorable intermolecular energies with the enzyme's active site, suggesting a potential as a framework for developing non-steroidal anti-inflammatory drugs (NSAIDs) . Beyond anti-inflammatory applications, this family of compounds is also investigated for its antioxidant properties and cytotoxic activity against various cancer cell lines, particularly hepatic cancer cells . Furthermore, N-substituted saccharins serve as critical precursors in the synthesis of established pharmaceuticals like Piroxicam and are used as intermediates for generating other complex chemical entities . This product is intended for research purposes as a building block or reference standard in drug discovery, chemical biology, and analytical testing. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic procedures. Handle with appropriate safety precautions. Refer to the Safety Data Sheet for comprehensive handling and storage information.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4S/c16-11-6-2-3-7-12(11)17-14(19)9-18-15(20)10-5-1-4-8-13(10)23(18,21)22/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLMQJNXURLDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]isothiazole Core: This step often starts with the cyclization of ortho-substituted anilines with sulfur-containing reagents under oxidative conditions to form the benzo[d]isothiazole ring.

    Introduction of the Dioxido and Oxo Groups: The incorporation of the dioxido and oxo functionalities can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or peracids.

    Acetamide Formation: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Fluorophenyl Substitution: The final step involves the substitution of the acetamide nitrogen with a 2-fluorophenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfone derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts reagents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have indicated that compounds similar to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide exhibit significant antimicrobial properties. The presence of the isothiazole moiety contributes to this bioactivity, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties :
    • Research suggests that derivatives of this compound may have anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis .
  • Cancer Research :
    • There are indications that this compound may play a role in cancer therapy. Its structural features allow it to interact with biological targets involved in cancer cell proliferation and survival pathways .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its unique chemical structure allows for modifications that can tailor the physical properties of the resulting materials .
  • Nanotechnology :
    • In nanotechnology, compounds like this compound are being explored for their potential use in creating nanocarriers for drug delivery systems. Their ability to encapsulate therapeutic agents while protecting them from degradation is a key focus area .

Analytical Chemistry Applications

  • Chemical Sensors :
    • This compound has potential applications in developing chemical sensors due to its ability to undergo specific chemical reactions that can be monitored. These sensors could be used for detecting environmental pollutants or biological markers .
  • Chromatographic Techniques :
    • The compound can be employed as a standard or reference material in chromatographic methods for separating and analyzing complex mixtures, particularly in pharmaceutical analysis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of isothiazole compounds against common bacterial strains. Results showed that certain modifications to the structure significantly enhanced antibacterial activity, providing a pathway for developing new antibiotics based on the core structure of this compound.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The dioxido and oxo groups play a crucial role in its binding affinity and specificity, while the fluorophenyl group enhances its stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., -F, -Cl) improve reactivity and yield compared to bulky groups (e.g., o-tolyl in compound 8 , 5% yield) .
  • Purity : All analogs synthesized via General Procedure B (e.g., compounds 4 , 7 , 12 ) achieved ≥95% purity, attributed to optimized purification methods .

Anti-Inflammatory and Antioxidant Activities

  • Ester Derivatives (3a–g) : Analogs with alkyl ester groups (e.g., isopropyl ester 3f ) showed potent antioxidant activity (IC₅₀ = 12.3 µM) and cytotoxicity against hepatic cancer cells (IC₅₀ = 8.7 µM) .
  • Nitrile Derivative (2) : Exhibited dual anti-inflammatory (IL-6 inhibition) and antioxidant activity, with a binding affinity (ΔG = -9.2 kcal/mol) to COX-1 comparable to aspirin (ΔG = -6.5 kcal/mol) .
  • Target Compound (7) : While direct data is unavailable, fluorinated analogs typically enhance metabolic stability and bioavailability compared to chlorinated or hydroxylated derivatives .

Antiviral Activity

  • Compound 4 (CID45479199) : Inhibited HCV NS3 helicase binding (IC₅₀ = 3.2 µM) in fluorescence polarization assays .

Molecular Docking Insights

  • COX-1 Inhibition : Esters 3d and 3f showed the highest binding affinities (ΔG = -10.1 and -10.4 kcal/mol, respectively) due to hydrophobic interactions with the enzyme’s active site .

Physicochemical and Quantum Chemical Properties

  • Ionization Potential (IP): Ester 3f had the lowest IP (8.23 eV), correlating with its high cytotoxicity .

Biological Activity

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide is a member of the isothiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H8_{8}FNO4_{4}S
  • Molecular Weight : 273.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to the synthesis of inflammatory mediators.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Biological Activity Data

Activity TypeEffectivenessReferences
AntimicrobialModerate
Enzyme InhibitionHigh
CytotoxicityLow

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of isothiazole compounds, including the target compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections .
  • Enzyme Inhibition Assay : In vitro assays demonstrated that the compound significantly inhibited the activity of certain enzymes linked to inflammation. The IC50 values were determined to be in the low micromolar range, indicating strong inhibitory effects .
  • Cytotoxicity Assessment : A cytotoxicity study was conducted on human cancer cell lines. The results revealed that while the compound exhibited some cytotoxic effects, they were relatively low compared to other known anticancer agents. Further optimization might enhance its efficacy .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications in the acetamide group or variations in the fluorophenyl moiety have been explored to improve potency and selectivity against target enzymes or pathogens.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring significantly enhances lipophilicity and cellular uptake.
  • Dioxido Group : The dioxido functionality contributes to increased reactivity towards nucleophiles, enhancing enzyme inhibition capabilities.

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide?

Answer:
The compound is typically synthesized via coupling reactions between substituted benzo[d]isothiazol-3(2H)-one intermediates and fluorophenyl acetamide derivatives. For example:

  • Route 1 : Reacting 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid with 2-fluoroaniline in the presence of carbodiimide coupling agents (e.g., EDC/HCl) and triethylamine in dichloromethane at low temperatures (273 K), followed by extraction and recrystallization from methanol/acetone .
  • Route 2 : Condensation of benzoisothiazolone intermediates with fluorophenyl amines under reflux conditions (100°C for 4 hours) in polar aprotic solvents like DMF, with TLC monitoring for reaction completion .
    Key variables : Reaction time (2–4 hours), temperature (room temperature to reflux), and purification via recrystallization (methanol, acetone, or mixtures).

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:
Standard characterization includes:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines molecular conformation, dihedral angles (e.g., 79.7° twist between aromatic rings), and hydrogen-bonding networks (N–H⋯N interactions forming R₂²(8) motifs) .
  • NMR spectroscopy : Confirms proton environments (e.g., fluorophenyl CH signals at δ 7.2–7.8 ppm, acetamide NH at δ 10–11 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., 394.382 g/mol via ESI-MS) .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do crystallographic studies inform the molecular conformation and stability of this compound?

Answer:
SC-XRD reveals:

  • Torsional angles : The fluorophenyl ring is twisted relative to the benzisothiazolone core (e.g., 79.7°), influencing steric interactions and solubility .
  • Intermolecular hydrogen bonds : N–H⋯N and C–H⋯O bonds stabilize crystal packing, forming 1D chains or 2D sheets. These interactions correlate with thermal stability (e.g., melting points >480 K) .
  • Planarity deviations : Non-planar conformations may reduce π-π stacking, affecting bioavailability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in antimicrobial or anti-inflammatory activity (e.g., IC₅₀ variations) may arise from:

  • Assay conditions : Differences in bacterial strains, cell lines, or solvent systems (DMSO vs. aqueous buffers) .
  • Stereochemical purity : Impurities in enantiomers or diastereomers (common in acetamide derivatives) can skew results. Use chiral HPLC or enzymatic resolution to isolate active stereoisomers .
  • Target selectivity : Screen against broader receptor panels (e.g., kinase or protease arrays) to identify off-target effects .

Advanced: What strategies optimize reaction yields during synthesis?

Answer:
Key optimization approaches include:

  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions, reducing side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while acetone/water mixtures improve recrystallization efficiency .
  • Temperature control : Lower temperatures (273 K) minimize decomposition during carbodiimide-mediated couplings .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity fractions, with yields typically 60–75% .

Advanced: How does hydrogen-bonding influence the compound’s stability and pharmacological profile?

Answer:

  • Stability : Intramolecular N–H⋯O bonds reduce hydrolytic degradation of the acetamide moiety in aqueous media .
  • Bioavailability : Intermolecular H-bonds with biological targets (e.g., enzyme active sites) enhance binding affinity. For example, fluorophenyl NH groups form hydrogen bonds with COX-2 residues, explaining anti-inflammatory activity .
  • Crystallinity : Strong H-bond networks improve thermal stability, critical for formulation as solid dosages .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?

Answer:
SAR strategies include:

  • Substitution on fluorophenyl : Electron-withdrawing groups (e.g., nitro, chloro) at the para position enhance antimicrobial activity but may reduce solubility. Use Hammett σ constants to predict effects .
  • Benzisothiazolone modifications : Introducing methyl or methoxy groups at position 5 improves metabolic stability by blocking CYP450 oxidation .
  • Acetamide linker : Replacing the methylene group with sulfonamide or urea alters pharmacokinetics (e.g., logP, plasma half-life) .
    Validation : Test analogs in vitro (MIC assays) and in silico (molecular docking against PDB targets like 6COX) .

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